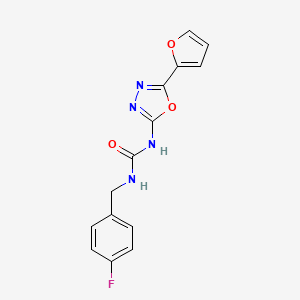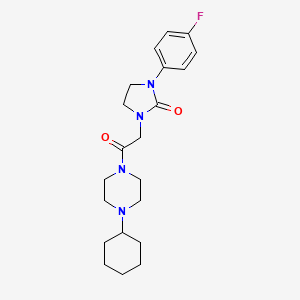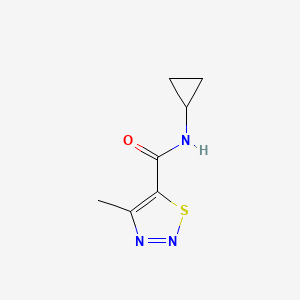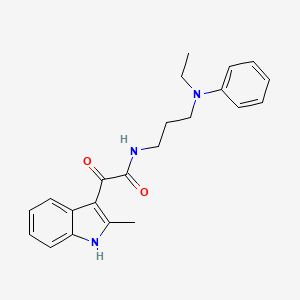
1-(4-Fluorobenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit certain biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes that are involved in cell growth and proliferation. It may also work by modulating certain signaling pathways that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea has been shown to exhibit certain biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Fluorobenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.
Orientations Futures
There are several potential future directions for research on 1-(4-Fluorobenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea. One area of interest is in the development of more efficient synthesis methods for this compound. Another area of interest is in the further elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, further studies could be conducted to investigate its potential use in other areas of scientific research, such as in the treatment of infectious diseases.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorobenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea has been reported in the literature using different methods. One of the methods involves the reaction of 4-fluorobenzylamine with furan-2-carboxylic acid hydrazide in the presence of triethylamine and tert-butyl carbamate. The resulting intermediate is then reacted with isocyanate to form the final product.
Applications De Recherche Scientifique
1-(4-Fluorobenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea has been studied for its potential applications in scientific research. One of the areas of interest is in the field of cancer research. This compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c15-10-5-3-9(4-6-10)8-16-13(20)17-14-19-18-12(22-14)11-2-1-7-21-11/h1-7H,8H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEVXWWNWKUBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2544515.png)
![4-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2544516.png)
![4-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2544517.png)



![N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544523.png)


![N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate](/img/structure/B2544527.png)


